(1R)-2-amino-1-methylcyclopentan-1-ol, also known as 2-amino-1-methylcyclopentan-1-ol, is an organic compound with the molecular formula and a molecular weight of approximately 115.17 g/mol. This compound is classified as an amino alcohol and is recognized for its potential applications in pharmaceutical chemistry due to its chiral nature, which allows it to interact selectively with biological systems.
The compound can be sourced from various synthetic routes, often involving chiral starting materials. It falls under the category of amino alcohols, which are important in medicinal chemistry for their roles in drug development and synthesis. The compound's CAS number is 20412-66-2, facilitating its identification in chemical databases.
The synthesis of (1R)-2-amino-1-methylcyclopentan-1-ol can be achieved through several methods, including:
In one reported synthesis, the process begins with the formation of a chiral intermediate, which undergoes subsequent reactions including amination and reduction steps to yield the final product. This method has shown high enantiomeric purity and yield.
The molecular structure of (1R)-2-amino-1-methylcyclopentan-1-ol features a cyclopentane ring substituted with an amino group and a hydroxymethyl group. The stereochemistry at the chiral center is crucial for its biological activity.
Key Structural Data:
(1R)-2-amino-1-methylcyclopentan-1-ol can participate in various chemical reactions typical of amino alcohols:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action of (1R)-2-amino-1-methylcyclopentan-1-ol primarily revolves around its ability to interact with biological targets such as enzymes or receptors due to its chiral nature.
In pharmacological contexts, compounds like this may function as:
Studies indicate that the specific stereochemistry significantly influences binding affinity and efficacy .
(1R)-2-amino-1-methylcyclopentan-1-ol exhibits several notable physical properties:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in various environments and applications .
(1R)-2-amino-1-methylcyclopentan-1-ol has several applications in scientific research:
The compound's unique structure allows researchers to explore its properties further in medicinal chemistry, potentially leading to new therapeutic agents .
Reductive amination offers a direct route to chiral amino alcohols by condensing carbonyl precursors with amines followed by reduction. For (1R)-2-amino-1-methylcyclopentan-1-ol, the ketone precursor 1-hydroxy-1-methylcyclopentan-2-one undergoes amination with ammonia or protected amines under reducing conditions. Titanium-mediated reductive cyclization efficiently generates the hydroxyketone intermediate, which is then subjected to enzymatic reductive amination using engineered imine reductases (RedAms). This method achieves high diastereoselectivity (>95% de) by leveraging the chiral environment of the enzyme’s active site, positioning the carbonyl for stereoselective hydride transfer. Key parameters include:
Table 1: Reductive Amination Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 30–35°C | >90% conversion below 40°C |
| Amine Equivalents | 1.2–1.5 | Minimizes imine hydrolysis |
| Reductant (NaBH₃CN) | 1.0 equiv | Precludes over-reduction |
Catalytic hydrogenation enables asymmetric induction via chiral metal complexes. The precursor 2-amino-1-methylcyclopent-1-ene undergoes hydrogenation using Rh-DuPhos or Ru-BINAP catalysts, where the chiral ligand dictates facial selectivity. The trans-fused ring system favors adsorption on the catalyst surface, enabling 1,2-addition to the enamine double bond. This method delivers the (1R,2R) diastereomer with >90% ee under mild conditions (50–100 psi H₂, 25–50°C). Solvent polarity critically influences enantioselectivity; protic solvents like methanol enhance hydrogen bonding, improving ee by 15–20% compared to aprotic alternatives [8]. Resolution techniques using (R)- or (S)-mandelic acid further enrich enantiopurity to >99% ee via diastereomeric salt crystallization [8].
Engineered biocatalysts provide unparalleled stereocontrol. Ketoreductases (KREDs) reduce α-aminoketones to chiral amino alcohols with near-perfect enantioselectivity. For instance, KRED-121 catalyzes the reduction of 1-(benzylamino)-1-methylcyclopentan-2-one to the (1R)-amino alcohol with 99% ee and 85% isolated yield. The reaction employs isopropanol as a cosubstrate for cofactor regeneration, eliminating the need for external NADPH. Immobilization on silk fibroin nanofibers enhances enzyme stability, allowing reuse for 10 cycles with <5% activity loss. Critical advantages include:
Table 2: Biocatalytic Reduction Performance Metrics
| Biocatalyst | ee (%) | Yield (%) | Productivity (g·L⁻¹·h⁻¹) |
|---|---|---|---|
| KRED-121 | 99 | 85 | 12.5 |
| Lactobacillus spp. | 95 | 78 | 8.3 |
| Candida parapsilosis | 90 | 70 | 6.1 |
Scalability demands integrated continuous manufacturing to address exothermicity and intermediate instability. A hybrid plug flow reactor (PFR)/continuous stirred-tank reactor (CSTR) system mitigates risks:
Residence time distribution (RTD) modeling ensures narrow RTD (Bodenstein number >100), crucial for minimizing by-products. Thin-film distillation purifies the product (95% purity) while reducing solvent use by 60% versus batch distillation. This end-to-end flow process cuts cycle time by 70% and operational costs by 50% [5] [6].
Table 3: Continuous vs. Batch Production Metrics
| Parameter | Batch Process | Continuous Process | Improvement |
|---|---|---|---|
| Cycle time | 72 h | 24 h | 67% reduction |
| Energy consumption | 580 kWh·kg⁻¹ | 150 kWh·kg⁻¹ | 74% reduction |
| Space-time yield | 0.8 g·L⁻¹·h⁻¹ | 3.2 g·L⁻¹·h⁻¹ | 300% increase |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5